Tebanicline

Beschreibung

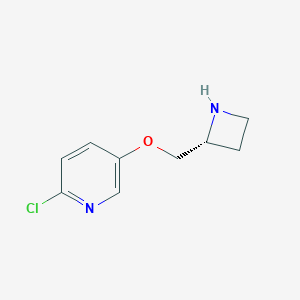

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-[[(2R)-azetidin-2-yl]methoxy]-2-chloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c10-9-2-1-8(5-12-9)13-6-7-3-4-11-7/h1-2,5,7,11H,3-4,6H2/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKTAGSRKQIGEBH-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1COC2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H]1COC2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90173555 | |

| Record name | Tebanicline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198283-73-7 | |

| Record name | Tebanicline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=198283-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tebanicline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198283737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tebanicline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-([(2R)-azetidin- 2-yl] methoxy)- 2-chloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TEBANICLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KX8NKV538 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tebanicline (ABT-594): A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tebanicline (ABT-594) is a potent synthetic nicotinic acetylcholine receptor (nAChR) agonist that emerged from research aimed at developing a safer analgesic alternative to the highly toxic natural product, epibatidine. As a partial agonist with selectivity for the α4β2 and α3β4 nAChR subtypes, this compound demonstrated significant analgesic properties in both preclinical and clinical studies.[1][2] However, its development was ultimately halted during Phase II trials due to an unfavorable side-effect profile. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological properties of this compound, intended for professionals in drug development and scientific research.

Discovery and Rationale

The discovery of this compound was driven by the need for potent, non-opioid analgesics. The natural alkaloid epibatidine, isolated from the skin of the poison dart frog Epipedobates tricolor, exhibited analgesic potency approximately 200 times that of morphine. However, its therapeutic potential was severely limited by extreme toxicity. This prompted the development of synthetic analogs with a more favorable therapeutic window.

Abbott Laboratories developed this compound as a less toxic analog of epibatidine. The core strategy was to retain the pharmacophore responsible for potent nAChR agonism while modifying the chemical structure to reduce toxicity. This led to the synthesis of (R)-5-(2-azetidinylmethoxy)-2-chloropyridine, the compound that would be known as this compound or ABT-594.

Synthesis of this compound (ABT-594)

The synthesis of this compound can be achieved through several related pathways. A common and efficient asymmetric synthesis is outlined below, starting from D-aspartic acid.

Experimental Protocol:

Step 1: Synthesis of Azetidinone (II)

D-aspartic acid dibenzyl ester is cyclized using trimethylsilyl chloride (TMS-Cl), triethylamine (TEA), and tert-butylmagnesium chloride in dichloromethane to yield the corresponding azetidinone.

Step 2: Reduction to Azetidinemethanol (III)

The azetidinone (II) is then reduced with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) to produce the azetidinemethanol (III).

Step 3: Protection of the Amine (IV)

The secondary amine of the azetidine ring in (III) is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in THF, affording the carbamate (IV).

Step 4: Mesylation of the Alcohol (V)

The primary alcohol of (IV) is converted to a mesylate (V) by treatment with methanesulfonyl chloride (Ms-Cl) and triethylamine (TEA) in THF.

Step 5: Condensation with 2-chloro-5-hydroxypyridine (VI)

The mesylate (V) is condensed with 2-chloro-5-hydroxypyridine (VI) in the presence of potassium hydroxide (KOH) in hot dimethylformamide (DMF) to yield the N-protected adduct (VII).

Step 6: Deprotection to Yield this compound (ABT-594)

The final step involves the removal of the Boc protecting group from (VII) using p-toluenesulfonic acid (TsOH) or trifluoroacetic acid (TFA) to give this compound.

An alternative to mesylation in Step 4 is a Mitsunobu coupling of the alcohol (IV) with 2-chloro-5-hydroxypyridine (VI) using triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) in THF to directly form the N-protected adduct (VII).

The key intermediate, 2-chloro-5-hydroxypyridine (VI), can be synthesized via several routes, including the reaction of 5-amino-2-chloropyridine with sodium nitrite in an acidic medium.

Synthetic Workflow Diagram:

Caption: Synthetic pathway for this compound (ABT-594).

Pharmacological Data

This compound exhibits high affinity and selectivity for neuronal nAChRs, particularly the α4β2 subtype. The following tables summarize the key quantitative pharmacological data for this compound.

Table 1: Binding Affinity (Ki) of this compound at nAChR Subtypes

| Receptor Subtype | Species | Radioligand | Ki (nM) | Reference |

| α4β2 | Rat Brain | [3H]-cytisine | 0.037 - 0.04 | |

| α4β2 | Human (HEK cells) | [3H]-cytisine | 0.055 | |

| α1β1γδ (neuromuscular) | Torpedo californica | [125I]α-bungarotoxin | 10,000 | |

| α7 | Rat Brain | [125I]α-bungarotoxin | 12,800 |

Table 2: Efficacy (EC50) of this compound at nAChR Subtypes

| Receptor Subtype | Assay | EC50 (nM) | Reference |

| α4β2 | [86Rb+] efflux in K177 cells | 140 |

Mechanism of Action and Signaling Pathways

This compound functions as a partial agonist at neuronal nicotinic acetylcholine receptors, primarily targeting the α4β2 and α3β4 subtypes. nAChRs are ligand-gated ion channels that, upon activation, allow the influx of cations, leading to membrane depolarization and subsequent downstream signaling events.

The activation of nAChRs by an agonist like this compound can trigger several intracellular signaling cascades. A generalized schematic of nAChR-mediated signaling is presented below.

Nicotinic Acetylcholine Receptor Signaling Pathway:

Caption: Generalized nAChR signaling pathway.

Structure-Activity Relationships (SAR)

Structure-activity relationship studies on this compound and its analogs have revealed key structural features essential for its potent analgesic activity.

-

N-unsubstituted Azetidine Moiety: The presence of a free secondary amine on the azetidine ring is crucial for high-affinity binding and analgesic potency.

-

2-Chloro Substituent on the Pyridine Ring: The chlorine atom at the 2-position of the pyridine ring is a significant contributor to the compound's potent activity.

-

Stereochemistry: The (R)-enantiomer (this compound) is the more active form compared to the (S)-enantiomer.

-

Azetidine Ring Substitutions: The addition of methyl groups to the 3-position of the azetidine ring leads to a substantial decrease in both binding affinity and analgesic activity.

Preclinical and Clinical Development

In preclinical animal models, this compound demonstrated potent antinociceptive effects in various pain models, including those for acute thermal, persistent chemical, and neuropathic pain. It was shown to be orally effective.

This compound advanced to Phase II clinical trials for the treatment of diabetic peripheral neuropathic pain. While it showed efficacy in reducing pain, the trials were terminated due to a high incidence of dose-dependent gastrointestinal side effects, such as nausea and vomiting, as well as other adverse effects like dizziness and abnormal dreams. The narrow therapeutic window, where the doses required for analgesia were close to those causing significant side effects, ultimately led to the discontinuation of its development.

Conclusion

This compound (ABT-594) represents a significant milestone in the pursuit of non-opioid analgesics targeting the nicotinic acetylcholine receptor system. Its discovery and development provided valuable insights into the structure-activity relationships of nAChR agonists and highlighted the potential of this target for pain management. Although this compound itself did not reach the market due to its side-effect profile, the knowledge gained from its research continues to inform the design of next-generation nAChR modulators with improved therapeutic indices. This technical guide has summarized the key aspects of this compound's discovery, synthesis, and pharmacology to serve as a comprehensive resource for the scientific and drug development communities.

References

Tebanicline: A Technical Guide to its Mechanism of Action as a Nicotinic Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tebanicline (also known as ABT-594) is a potent synthetic analgesic that acts as a partial agonist at neuronal nicotinic acetylcholine receptors (nAChRs). Developed by Abbott Laboratories as a less toxic analog of the natural compound epibatidine, this compound demonstrated significant analgesic effects in both preclinical and clinical settings, particularly for neuropathic pain.[1][2] Despite its promising efficacy, development was halted during Phase II trials due to an unacceptable incidence of gastrointestinal side effects.[1] This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its interaction with nAChR subtypes, the downstream signaling pathways it modulates, and the experimental methodologies used for its characterization.

Core Mechanism of Action

This compound exerts its effects primarily by binding to and activating neuronal nAChRs, which are ligand-gated ion channels. It functions as a partial agonist, meaning it binds to the receptor and elicits a response that is lower than that of a full agonist like acetylcholine or epibatidine. This partial agonism is a key feature, as it can provide a therapeutic window by limiting the maximum receptor activation and potentially reducing side effects and desensitization compared to full agonists.

The primary targets for this compound are the α4β2 and α3β4 nAChR subtypes.[1] While it shows high affinity for both, some evidence suggests its analgesic properties are mediated through the α4β2 subtype, while its dose-limiting side effects, such as nausea and vomiting, are associated with the activation of the ganglionic α3β4 subtype.[3]

The analgesic effect of this compound is believed to be centrally mediated. Activation of α4β2 nAChRs in the brainstem can engage descending inhibitory pain pathways. This involves the release of key neurotransmitters like norepinephrine and serotonin in the spinal cord, which in turn dampen the transmission of pain signals. Additionally, this compound's action may involve the modulation of GABAergic transmission and a partial interaction with the endogenous opioid system, as its effects can be partially inhibited by the opioid antagonist naloxone.

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinity and functional potency of this compound at various nAChR subtypes.

Table 1: this compound Binding Affinity (Ki) at Nicotinic Receptor Subtypes

| Receptor Subtype | Radioligand | Preparation | Ki (nM) | Reference |

| Human α4β2 | --INVALID-LINK---Cytisine | Transfected K177 Cells | 0.055 | |

| Rat α4β2 | --INVALID-LINK---Cytisine | Rat Brain Membranes | 0.037 | |

| Human α7 | [¹²⁵I]α-Bungarotoxin | Transfected SH-EP1 Cells | >10,000 | |

| Rat α-Btx-sensitive | [¹²⁵I]α-Bungarotoxin | Rat Brain Membranes | 11,300 | |

| Neuromuscular (α1β1δγ) | [¹²⁵I]α-Bungarotoxin | Torpedo Membranes | 10,700 |

Table 2: this compound Functional Activity (EC₅₀ and Intrinsic Activity) at Nicotinic Receptor Subtypes

| Receptor Subtype / Cell Line | Functional Assay | EC₅₀ (nM) | Intrinsic Activity (% of Full Agonist) | Reference |

| Human α4β2 (K177 Cells) | ⁸⁶Rb⁺ Efflux | 140 | 130% (vs. Nicotine) | |

| Human α3β4-like (IMR-32 Cells) | ⁸⁶Rb⁺ Efflux | 340 | 126% (vs. Nicotine) | |

| Rodent Sensory Neuron-like (F11 Cells) | ⁸⁶Rb⁺ Efflux | 1,220 | 71% (vs. Nicotine) | |

| Human α7 (Xenopus Oocytes) | Ion Current Measurement | 56,000 | 83% (vs. Nicotine) |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key pathways and logical flows associated with this compound's mechanism of action and experimental characterization.

Detailed Experimental Protocols

The following are representative protocols for the key experiments used to characterize this compound's mechanism of action. These are generalized from standard methodologies for nAChR research, as specific, proprietary protocols from the original studies are not fully detailed in public literature.

Radioligand Binding Assay for nAChR Affinity

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound at the α4β2 nAChR subtype using --INVALID-LINK---Cytisine.

-

Receptor Preparation (Rat Brain Membranes):

-

Euthanize adult Sprague-Dawley rats and rapidly dissect the cerebral cortex on ice.

-

Homogenize the tissue in 20 volumes of ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors) using a Polytron homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the pellet by resuspending in fresh lysis buffer and repeating the centrifugation step.

-

Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4) to a final protein concentration of approximately 0.5-1.0 mg/mL, determined by a Bradford or BCA protein assay. Aliquot and store at -80°C.

-

-

Binding Assay Protocol:

-

Set up the assay in a 96-well plate in a final volume of 250 µL.

-

Total Binding: Add 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of --INVALID-LINK---Cytisine (final concentration ~0.15 nM).

-

Non-specific Binding (NSB): Add 150 µL of membrane preparation, 50 µL of a high concentration of a competing ligand (e.g., 10 µM (-)-Nicotine), and 50 µL of --INVALID-LINK---Cytisine.

-

Competition Binding: Add 150 µL of membrane preparation, 50 µL of this compound at various concentrations (e.g., 10⁻¹² to 10⁻⁶ M), and 50 µL of --INVALID-LINK---Cytisine.

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethylenimine.

-

Wash the filters three to four times with 3 mL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the NSB counts from the total binding counts.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific --INVALID-LINK---Cytisine binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes how to measure this compound-induced currents in a cell line stably expressing human α4β2 nAChRs (e.g., K177 cells) using the whole-cell voltage-clamp technique.

-

Cell Preparation:

-

Culture K177 cells on glass coverslips in appropriate media (e.g., MEM with 10% FBS and selection antibiotics).

-

On the day of recording, transfer a coverslip to a recording chamber on the stage of an inverted microscope and continuously perfuse with external solution at a rate of 1.5-2 mL/min.

-

-

Solutions:

-

Internal (Pipette) Solution (in mM): 130 KCl, 5 NaCl, 1 MgCl₂, 0.4 CaCl₂, 11 EGTA, 10 HEPES. Adjust pH to 7.3 with KOH and osmolarity to ~280 mOsm.

-

External (Bath) Solution (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 1.25 NaH₂PO₄, 25 NaHCO₃, 25 Glucose. Bubble with 95% O₂/5% CO₂. Adjust pH to 7.4 and osmolarity to ~310 mOsm.

-

-

Recording Protocol:

-

Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.

-

Under visual guidance, approach a target cell with the recording pipette while applying slight positive pressure.

-

Upon contact with the cell membrane (indicated by an increase in resistance), release the positive pressure to form a high-resistance (GΩ) seal.

-

Apply gentle suction to rupture the membrane patch, establishing the whole-cell configuration.

-

Clamp the cell's membrane potential at a holding potential of -70 mV.

-

Apply this compound at various concentrations to the cell using a rapid perfusion system. Record the inward current elicited by the agonist application.

-

Wash the cell with the external solution between applications to allow for recovery.

-

-

Data Analysis:

-

Measure the peak amplitude of the current response for each concentration of this compound.

-

Normalize the responses to the maximal response of a full agonist (e.g., acetylcholine or nicotine).

-

Plot the normalized current amplitude against the log concentration of this compound and fit the data to a sigmoid dose-response curve to determine the EC₅₀ and the maximum efficacy (intrinsic activity).

-

In Vivo Microdialysis in Freely Moving Rats

This protocol describes the measurement of acetylcholine (ACh) release in a specific brain region (e.g., prefrontal cortex) of a rat following systemic administration of this compound.

-

Surgical Procedure (Stereotaxic Implantation):

-

Anesthetize a male Sprague-Dawley rat (250-300g) with isoflurane and place it in a stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Drill a small burr hole above the target brain region (e.g., prefrontal cortex) based on coordinates from a rat brain atlas (e.g., Paxinos and Watson).

-

Slowly lower a microdialysis guide cannula to a position just above the target region and secure it to the skull with dental acrylic and anchor screws.

-

Insert a dummy cannula to keep the guide patent and allow the animal to recover for 5-7 days.

-

-

Microdialysis Experiment:

-

On the day of the experiment, place the rat in a microdialysis bowl that allows free movement.

-

Remove the dummy cannula and insert a microdialysis probe (e.g., 2-4 mm active membrane length) into the guide.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF, composition similar to the electrophysiology external solution) at a constant flow rate (e.g., 1-2 µL/min) using a microsyringe pump.

-

Allow the system to equilibrate for at least 60-90 minutes.

-

Collect baseline dialysate samples every 20 minutes into vials containing a small amount of acid to prevent degradation of ACh.

-

Administer this compound (e.g., intraperitoneally) and continue collecting dialysate samples for at least 2-3 hours post-injection.

-

At the end of the experiment, euthanize the animal and perfuse with formalin to verify probe placement via histological sectioning.

-

-

Sample Analysis and Data Interpretation:

-

Analyze the concentration of ACh in the dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

-

Calculate the mean ACh concentration from the baseline samples.

-

Express the post-injection ACh levels as a percentage of the mean baseline level for each time point.

-

Plot the percent change in ACh release over time to determine the effect of this compound on neurotransmitter release in the target brain region.

-

Conclusion

This compound is a potent α4β2/α3β4 nicotinic partial agonist with a well-characterized mechanism of action. Its analgesic properties are primarily driven by the activation of central α4β2 nAChRs, leading to the engagement of descending pain modulation pathways. However, its clinical utility has been hampered by dose-limiting side effects, likely mediated by the activation of α3β4 nAChRs in autonomic ganglia. The comprehensive in vitro and in vivo characterization of this compound has provided invaluable insights into the therapeutic potential and challenges of targeting the nicotinic cholinergic system for pain management. The detailed methodologies and quantitative data presented in this guide serve as a critical resource for researchers and drug developers continuing to explore this complex and promising target class.

References

Tebanicline: A Safer Analogue of Epibatidine for Nicotinic Acetylcholine Receptor-Targeted Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Epibatidine, a natural alkaloid isolated from the skin of the poison dart frog Epipedobates tricolor, is a potent analgesic with a mechanism of action mediated through nicotinic acetylcholine receptors (nAChRs).[1][2] Its therapeutic potential, however, is severely limited by a narrow therapeutic window and extreme toxicity.[1][3] This has driven the development of synthetic analogues with improved safety profiles. Among these, tebanicline (also known as ABT-594) has emerged as a significant compound, demonstrating potent analgesic effects with substantially lower toxicity than its parent compound.[4] This technical guide provides a comprehensive overview of this compound as a less toxic analogue of epibatidine, focusing on its mechanism of action, comparative pharmacology, and toxicological profile. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Introduction

Epibatidine is a powerful non-opioid analgesic, with potency reportedly 200 times that of morphine. Its analgesic effects are not blocked by opioid antagonists, indicating a distinct mechanism of action primarily through the activation of nAChRs. However, the clinical utility of epibatidine is precluded by its severe adverse effects, including hypertension, respiratory paralysis, and seizures, which occur at doses close to the analgesic dose.

This compound was developed by Abbott Laboratories as a synthetic analogue of epibatidine with the goal of separating the potent analgesic properties from the severe toxicity. It is a partial agonist at neuronal nAChRs, showing a degree of selectivity for the α4β2 subtype. While this compound progressed to Phase II clinical trials for neuropathic pain, its development was ultimately halted due to an unacceptable incidence of gastrointestinal side effects. Despite this, the study of this compound provides valuable insights into the structure-activity relationships of nicotinic agonists and serves as a crucial case study in the development of safer, receptor-subtype-selective therapeutics.

Mechanism of Action: Nicotinic Acetylcholine Receptors

Both epibatidine and this compound exert their effects by binding to and activating nAChRs, which are ligand-gated ion channels widely distributed throughout the central and peripheral nervous systems. These receptors are pentameric structures composed of various combinations of α and β subunits. The subunit composition determines the pharmacological and physiological properties of the receptor subtype. The primary nAChR subtypes relevant to the actions of epibatidine and this compound include α4β2, α3β4, and α7.

Activation of these receptors by an agonist like epibatidine or this compound leads to a conformational change, opening a central ion channel permeable to cations, primarily Na+ and Ca2+. The influx of these ions causes depolarization of the neuronal membrane, leading to the propagation of nerve impulses. In the context of analgesia, the activation of nAChRs in specific brain and spinal cord pathways is thought to modulate pain perception.

Figure 1: Simplified signaling pathway of nAChR activation by an agonist.

Quantitative Data Presentation

The following tables summarize the quantitative data for epibatidine and this compound, allowing for a direct comparison of their pharmacological and toxicological profiles.

Table 1: Comparative Binding Affinities (Ki) at nAChR Subtypes

| Compound | nAChR Subtype | Ki (nM) | Species | Reference |

| Epibatidine | α4β2 | 0.04 | Rat | |

| α3β4 | - | - | ||

| α7 | >1000 | Rat | ||

| This compound (ABT-594) | α4β2 | 0.037 | Rat | |

| α3β4 | 1.8 | Human | ||

| α7 | >10,000 | Human | ||

| α1β1δγ (muscle) | 10,000 | Human |

Note: A lower Ki value indicates a higher binding affinity.

Table 2: Comparative Functional Potencies (EC50) at nAChR Subtypes

| Compound | nAChR Subtype | EC50 (nM) | Assay Type | Species | Reference |

| Epibatidine | α4β2 | 1.2 | ⁸⁶Rb⁺ Efflux | Human | |

| α3β4 | 19 | ⁸⁶Rb⁺ Efflux | Human | ||

| α7 | >10,000 | ⁸⁶Rb⁺ Efflux | Human | ||

| This compound (ABT-594) | α4β2 | 140 | ⁸⁶Rb⁺ Efflux | Human | |

| α3β4 | 130 | Ca²⁺ Influx | Human | ||

| α7 | >10,000 | ⁸⁶Rb⁺ Efflux | Human |

Note: A lower EC50 value indicates a higher potency in activating the receptor.

Table 3: Comparative Toxicity Profile

| Compound | Parameter | Value | Species | Reference |

| Epibatidine | LD50 (intraperitoneal) | 0.015 - 0.03 mg/kg | Mouse | |

| Adverse Effects | Hypertension, respiratory paralysis, seizures, muscle paralysis | Rat, Human | ||

| This compound (ABT-594) | Adverse Effects (Preclinical) | Hypothermia, seizures, increased blood pressure (at high doses) | Rat | |

| Adverse Effects (Clinical - Phase II) | Nausea, dizziness, vomiting, abnormal dreams, asthenia | Human |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the key experimental protocols used to characterize and compare epibatidine and this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.

Figure 2: General workflow for a radioligand binding assay.

Materials:

-

Cell membranes expressing the nAChR subtype of interest.

-

Radioligand (e.g., [³H]epibatidine).

-

Test compounds (epibatidine, this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (ice-cold assay buffer).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the target nAChR subtype in ice-cold assay buffer. Centrifuge to pellet the membranes and resuspend in fresh buffer.

-

Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include control wells for total binding (no competitor) and non-specific binding (excess of a non-labeled ligand).

-

Filtration: After incubation to reach equilibrium, rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay: Calcium Flux

This assay measures the functional potency (EC50) of an agonist by quantifying the increase in intracellular calcium concentration following receptor activation.

Figure 3: General workflow for a calcium flux assay.

Materials:

-

Cells stably expressing the nAChR subtype of interest.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

-

Test compounds (epibatidine, this compound).

-

Fluorometric imaging plate reader or microscope.

Procedure:

-

Cell Culture: Plate cells expressing the target nAChR subtype in a multi-well plate.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye. The acetoxymethyl (AM) ester form of the dye allows it to passively cross the cell membrane.

-

Agonist Addition: Add varying concentrations of the test compound to the wells.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a plate reader or microscope. An increase in intracellular calcium concentration upon receptor activation leads to a change in the fluorescence of the dye.

-

Data Analysis: Plot the change in fluorescence against the log concentration of the agonist. Use a sigmoidal dose-response curve fit to determine the EC50 value.

In Vivo Acute Toxicity Assessment

This protocol provides a general framework for assessing the acute toxicity of a compound in a rodent model.

Animals:

-

Male and female rodents (e.g., mice or rats) from a single strain.

Procedure:

-

Dose Selection: Based on preliminary range-finding studies, select a range of doses, including those expected to produce no observable adverse effects, toxic effects, and lethality.

-

Administration: Administer a single dose of the test compound to groups of animals via a clinically relevant route (e.g., intraperitoneal, oral). Include a control group receiving the vehicle.

-

Observation: Observe the animals for clinical signs of toxicity immediately after dosing and at regular intervals for at least 14 days. Record all signs of toxicity, including changes in behavior, appearance, and physiological functions.

-

Mortality: Record the number and time of any deaths.

-

Body Weight: Measure the body weight of each animal before dosing and at regular intervals during the observation period.

-

Necropsy: At the end of the observation period, or for any animal that dies or is euthanized, perform a gross necropsy to examine for any visible abnormalities in organs and tissues.

-

Data Analysis: Determine the LD50 (the statistically estimated dose that is lethal to 50% of the animals) if applicable. Summarize the observed clinical signs and necropsy findings for each dose group.

Discussion and Conclusion

The data presented in this guide clearly illustrate that this compound possesses a significantly improved safety profile compared to epibatidine. While both compounds exhibit high affinity for the α4β2 nAChR subtype, this compound is a partial agonist, which may contribute to its reduced toxicity. The high potency of epibatidine at multiple nAChR subtypes, including ganglionic and muscle receptors, likely underlies its severe adverse effects.

The discontinuation of this compound's clinical development due to gastrointestinal side effects highlights the ongoing challenge of developing subtype-selective nicotinic agonists with an acceptable therapeutic window. Nevertheless, the research on this compound has been instrumental in advancing our understanding of the pharmacology of nAChRs and provides a valuable foundation for the design of future generations of safer and more effective nicotinic analgesics and therapeutics for other neurological disorders. This in-depth guide serves as a resource for researchers in the field, providing the necessary quantitative data and methodological details to build upon this important body of work.

References

- 1. jneurosci.org [jneurosci.org]

- 2. Epibatidine and its analogues as nicotinic acetylcholine receptor agonist: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

Preclinical Profile of Tebanicline: A Nicotinic Acetylcholine Receptor Agonist for Pain Relief

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Tebanicline (ABT-594) is a potent, centrally acting analgesic agent that exerts its effects through the selective activation of neuronal nicotinic acetylcholine receptors (nAChRs). Developed as a safer analog of the highly potent but toxic natural compound epibatidine, this compound has demonstrated significant efficacy in a wide range of preclinical models of acute, persistent inflammatory, and neuropathic pain. This document provides a comprehensive overview of the preclinical data for this compound, including its receptor binding profile, in vivo analgesic activity, and detailed experimental methodologies. The information presented herein is intended to serve as a technical guide for researchers, scientists, and professionals involved in the development of novel analgesic therapies.

Introduction

The quest for novel, non-opioid analgesics with improved efficacy and safety profiles remains a critical challenge in modern medicine. Neuronal nicotinic acetylcholine receptors have emerged as a promising target for the development of new pain therapeutics. This compound, a selective agonist of the α4β2 nAChR subtype, has shown considerable promise in preclinical studies, offering a potential alternative to traditional pain management strategies. This whitepaper synthesizes the available preclinical data on this compound, focusing on its pharmacological characterization and analgesic properties.

Mechanism of Action: Targeting Neuronal Nicotinic Receptors

This compound's primary mechanism of action involves the activation of α4β2 neuronal nAChRs.[1] The binding of this compound to these receptors in the central nervous system, particularly in the brainstem, is believed to engage descending inhibitory pain pathways.[1] This leads to the release of neurotransmitters such as norepinephrine and serotonin in the spinal cord, which in turn suppress the transmission of pain signals to the brain.

Receptor Binding and Functional Activity

This compound exhibits a high affinity and selectivity for the α4β2 nAChR subtype. In vitro studies have quantified its binding affinity (Ki) and functional potency (EC50) at various nAChR subtypes, demonstrating its preferential interaction with neuronal over neuromuscular nAChRs. This selectivity is a key factor in its improved safety profile compared to less selective nicotinic agonists like epibatidine.

Table 1: In Vitro Receptor Binding and Functional Activity of this compound

| Receptor Subtype | Species | Preparation | Assay | Ki (nM) | EC50 (nM) | Reference |

| α4β2 | Rat | Brain membranes | [³H]cytisine binding | 0.037 | - | |

| α4β2 | Human | Transfected cells | [³H]cytisine binding | 0.055 | - | |

| α4β2 | Human | Transfected cells | ⁸⁶Rb⁺ efflux | - | 140 | |

| α3β4-like (IMR-32) | Human | Cell line | ⁸⁶Rb⁺ efflux | - | 340 | |

| α7 | Human | Oocytes | Ion currents | - | 56,000 | |

| Neuromuscular (α1β1δγ) | Torpedo | Electric organ | [¹²⁵I]α-bungarotoxin binding | 10,000 | - |

Data compiled from available preclinical studies.

Signaling Pathway

The analgesic effect of this compound is initiated by its binding to and activation of presynaptic α4β2 nAChRs on neurons within key pain-modulating regions of the brain, such as the rostral ventromedial medulla (RVM). This activation leads to neurotransmitter release and the modulation of descending pain inhibitory pathways.

References

Tebanicline: A Technical Guide to its Partial Agonist Activity at α4β2 and α3β4 Nicotinic Acetylcholine Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tebanicline (ABT-594) is a potent synthetic analog of the natural alkaloid epibatidine, developed as a non-opioid analgesic.[1] Its mechanism of action involves partial agonism at neuronal nicotinic acetylcholine receptors (nAChRs), primarily targeting the α4β2 and, to a lesser extent, the α3β4 subtypes.[1] This technical guide provides an in-depth analysis of this compound's interaction with these two key nAChR subtypes, presenting quantitative pharmacological data, detailed experimental methodologies, and visual representations of the underlying molecular and experimental frameworks. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuropharmacology, medicinal chemistry, and drug development.

Introduction to this compound and its Targets

This compound emerged from research aimed at harnessing the potent analgesic properties of epibatidine while mitigating its severe toxicity.[1] The primary molecular targets of this compound are the α4β2 and α3β4 nAChRs, which are ligand-gated ion channels widely distributed in the central and peripheral nervous systems.

-

α4β2 nAChRs: This is the most abundant nAChR subtype in the brain and is a well-established mediator of nicotine dependence and a key target for smoking cessation therapies.[2] Activation of α4β2 nAChRs is also implicated in analgesia, cognitive function, and mood regulation.[2]

-

α3β4 nAChRs: Predominantly found in the autonomic ganglia, the adrenal medulla, and specific brain regions like the medial habenula and interpeduncular nucleus, this subtype is involved in autonomic functions and has been linked to the adverse effects of nicotinic compounds.

This compound's profile as a partial agonist is crucial to its therapeutic potential. By binding to and partially activating these receptors, it can produce a therapeutic effect (e.g., analgesia) while simultaneously occupying the receptor and preventing the full, potentially harmful, effects of a full agonist like nicotine or acetylcholine. This partial agonism is also thought to contribute to a more favorable side-effect profile compared to full agonists.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound's binding affinity, potency, and efficacy at α4β2 and α3β4 nAChRs.

Table 1: this compound (ABT-594) Binding Affinity (Ki) at nAChR Subtypes

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (pM) | Reference |

| α4β2 | --INVALID-LINK---Cytisine | Rat Brain | 37 | |

| α4β2 | --INVALID-LINK---Cytisine | Transfected Human Receptor (K177 cells) | 55 | |

| α3β4 | - | - | Lower affinity than α4β2 |

Table 2: this compound (ABT-594) Functional Activity (EC50 and Efficacy) at nAChR Subtypes

| Receptor Subtype | Functional Assay | Cell Line | EC50 (nM) | Efficacy (Intrinsic Activity) | Reference |

| α4β2 | ⁸⁶Rb⁺ Efflux | K177 cells (human α4β2) | 140 | 130% (vs. (-)-Nicotine) | |

| α3-containing | - | IMR-32 cells | Less potent than at α4β2 | - |

Note: IMR-32 cells predominantly express α3β4 nAChRs. While a specific EC50 and efficacy for this compound at the α3β4 subtype are not provided, the data indicates a lower potency at α3-containing receptors.

Experimental Protocols

The following sections detail the methodologies typically employed to generate the quantitative data presented above.

Radioligand Binding Assay for Ki Determination

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound for nAChRs using a radiolabeled ligand such as --INVALID-LINK---Cytisine.

Materials:

-

Receptor Source: Membranes prepared from either rat brain tissue or cell lines (e.g., HEK293) stably expressing the human α4β2 or α3β4 nAChR subtype.

-

Radioligand: --INVALID-LINK---Cytisine.

-

Test Compound: this compound (ABT-594).

-

Non-specific Binding Control: A high concentration of a known nAChR agonist (e.g., 1 µM (-)-Nicotine).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold Assay Buffer.

-

Equipment: 96-well microplates, glass fiber filters (e.g., Whatman GF/C), cell harvester, scintillation vials, scintillation cocktail, and a liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize the receptor source tissue or cells in ice-cold Assay Buffer.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 20-30 minutes) to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh Assay Buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in Assay Buffer to a desired protein concentration (e.g., 0.5-1.0 mg/mL), which should be determined using a standard protein assay (e.g., BCA assay).

-

-

Assay Setup (in a 96-well plate, in triplicate):

-

Total Binding: Add Assay Buffer, radioligand (--INVALID-LINK---Cytisine at a final concentration near its Kd), and the membrane preparation.

-

Non-specific Binding: Add a saturating concentration of the non-specific control (e.g., 1 µM (-)-Nicotine), radioligand, and the membrane preparation.

-

Competition Binding: Add a range of concentrations of this compound, radioligand, and the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration and Washing: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

-

⁸⁶Rb⁺ Efflux Assay for EC50 and Efficacy Determination

This functional assay measures the ability of this compound to activate nAChRs, leading to cation (in this case, ⁸⁶Rb⁺) efflux from cells.

Materials:

-

Cell Line: K177 cells stably expressing human α4β2 nAChRs or IMR-32 cells for α3β4 nAChRs.

-

Radioisotope: ⁸⁶RbCl.

-

Test Compound: this compound (ABT-594).

-

Reference Agonist: (-)-Nicotine.

-

Loading Buffer: Standard cell culture medium.

-

Assay Buffer: e.g., HEPES-buffered saline.

-

Equipment: 96-well cell culture plates, multi-channel pipette or automated liquid handler, and a scintillation counter.

Procedure:

-

Cell Culture and Plating: Culture the cells in 96-well plates until they reach a confluent monolayer.

-

⁸⁶Rb⁺ Loading:

-

Aspirate the culture medium and wash the cells with Assay Buffer.

-

Add Loading Buffer containing ⁸⁶RbCl (e.g., 1-2 µCi/mL) to each well and incubate for a sufficient time to allow for cellular uptake (e.g., 2-4 hours at 37°C).

-

-

Washing: Aspirate the loading buffer and wash the cells multiple times with Assay Buffer to remove extracellular ⁸⁶Rb⁺.

-

Compound Addition:

-

Add Assay Buffer containing various concentrations of this compound or the reference agonist ((-)-Nicotine) to the wells.

-

For basal efflux control, add Assay Buffer without any agonist.

-

-

Efflux and Collection:

-

Incubate for a short period (e.g., 2-10 minutes) to allow for agonist-induced efflux.

-

Collect the supernatant (containing the effluxed ⁸⁶Rb⁺) from each well.

-

-

Cell Lysis: Lyse the remaining cells in the plate with a lysis buffer (e.g., containing detergent) to determine the amount of ⁸⁶Rb⁺ that was not released.

-

Quantification: Measure the radioactivity in both the supernatant and the cell lysate for each well using a scintillation counter.

-

Data Analysis:

-

Calculate the percentage of ⁸⁶Rb⁺ efflux for each concentration of this compound: (% Efflux = [CPM in supernatant / (CPM in supernatant + CPM in lysate)] x 100).

-

Subtract the basal efflux from the agonist-induced efflux.

-

Plot the percentage of specific efflux against the logarithm of the this compound concentration.

-

Determine the EC50 value (the concentration of this compound that produces 50% of its maximal effect) using non-linear regression analysis.

-

Determine the efficacy (intrinsic activity) by comparing the maximal efflux induced by this compound to the maximal efflux induced by the full agonist ((-)-Nicotine).

-

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's mechanism of action and the experimental procedures used to characterize it.

Figure 1: Signaling pathway of nAChR partial agonism by this compound.

References

Chemical structure and properties of Tebanicline hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tebanicline hydrochloride, also known by its development code ABT-594, is a potent synthetic analgesic that acts as a partial agonist at neuronal nicotinic acetylcholine receptors (nAChRs).[1] It was developed by Abbott Laboratories as a structural analog of the natural toxin epibatidine, with the goal of retaining the potent analgesic effects while reducing the severe toxicity associated with the parent compound.[1] this compound has demonstrated significant antinociceptive properties in various animal models of acute, persistent, and neuropathic pain.[2] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental findings related to this compound hydrochloride.

Chemical Structure and Physicochemical Properties

This compound hydrochloride is the hydrochloride salt of this compound. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 5-[[(2R)-azetidin-2-yl]methoxy]-2-chloropyridine hydrochloride | |

| Synonyms | ABT-594 hydrochloride, Ebanicline hydrochloride | |

| CAS Number | 203564-54-9 | |

| Chemical Formula | C₉H₁₂Cl₂N₂O | |

| Molecular Weight | 235.11 g/mol | |

| Appearance | White to beige solid powder | |

| Melting Point | 116-117 °C | |

| Optical Rotation | [α]²³_D_ +8.6° (c = 0.52 in methanol) | |

| Solubility | Water: >10 mg/mL, DMSO: >10 mg/mL | |

| Purity | ≥98% (by HPLC) |

Mechanism of Action

This compound hydrochloride exerts its analgesic effects primarily through its action as a selective partial agonist at neuronal nicotinic acetylcholine receptors (nAChRs), with a particularly high affinity for the α4β2 subtype. It also binds to the α3β4 subtype. The binding of this compound to these receptors in the central nervous system leads to the opening of the ion channel, allowing the influx of cations such as Na⁺ and Ca²⁺. This influx results in neuronal depolarization and the modulation of neurotransmitter release, ultimately leading to a reduction in the perception of pain. The analgesic effects of this compound are not mediated by opioid receptors, as they are not blocked by the opioid antagonist naltrexone.

Pharmacological Properties

This compound hydrochloride has been extensively characterized in vitro and in vivo. The following tables summarize key quantitative data from these studies.

In Vitro Binding Affinities and Potency

| Parameter | Receptor/Assay | Value | Reference |

| K_i_ | α4β2 nAChR (rat brain) | 37 pM | |

| K_i_ | α4β2 nAChR (human, transfected) | 55 pM | |

| K_i_ | α1β1δγ nAChR (neuromuscular) | 10,000 nM | |

| EC_50_ | ⁸⁶Rb⁺ efflux (human α4β2 nAChR) | 140 nM |

In Vivo Efficacy and Toxicology in Mice

| Parameter | Model/Test | Value | Reference |

| Maximally-effective dose | Hot-plate test | 0.62 µmol/kg, i.p. | |

| Maximally-effective dose | Cold-plate test | 0.62 µmol/kg, i.p. | |

| Maximally-effective dose | Abdominal constriction assay | 0.62 µmol/kg, i.p. | |

| ED_50_ | Seizure production | 1.9 µmol/kg, i.p. | |

| LD_50_ | Lethality | 19.1 µmol/kg, i.p. |

Key Experimental Protocols

Hot-Plate Test in Mice

This experiment evaluates the antinociceptive effects of this compound hydrochloride against acute thermal pain.

Methodology:

-

Animals: Male CD-1 mice are used.

-

Drug Administration: this compound hydrochloride is dissolved in saline and administered intraperitoneally (i.p.) at various doses (e.g., up to 0.62 µmol/kg). A control group receives saline.

-

Apparatus: A hot-plate apparatus is maintained at a constant temperature (e.g., 55°C).

-

Procedure:

-

A baseline latency to a nociceptive response (e.g., paw licking, jumping) is recorded for each mouse before drug administration.

-

At a specified time after drug administration (e.g., 30 minutes), the mouse is placed on the hot plate, and the latency to the nociceptive response is measured.

-

A cut-off time is set to prevent tissue damage.

-

-

Data Analysis: The percentage of maximal possible effect (%MPE) is calculated for each dose group.

In Vitro Receptor Binding Assay

This experiment determines the binding affinity of this compound hydrochloride for specific nAChR subtypes.

Methodology:

-

Tissue Preparation: Membranes are prepared from rat brain tissue or from cells transfected with human nAChR subunits (e.g., α4β2).

-

Radioligand: A radiolabeled ligand with known affinity for the target receptor is used (e.g., --INVALID-LINK---cytisine for α4β2 nAChRs).

-

Assay:

-

The tissue membranes are incubated with the radioligand and varying concentrations of this compound hydrochloride.

-

The mixture is incubated to allow binding to reach equilibrium.

-

-

Detection:

-

The bound and free radioligand are separated by filtration.

-

The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

-

Data Analysis: The concentration of this compound hydrochloride that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (K_i_) is then calculated from the IC₅₀ value.

Conclusion

This compound hydrochloride is a potent and selective neuronal nicotinic acetylcholine receptor agonist with significant analgesic properties. Its mechanism of action, distinct from that of opioids, offers a potential therapeutic advantage for the management of various pain states. The data presented in this technical guide highlight the key chemical, pharmacological, and experimental characteristics of this compound hydrochloride, providing a valuable resource for researchers and drug development professionals in the field of pain management and neuroscience.

References

Tebanicline: A Technical Whitepaper on its Potential as a Non-Opioid Analgesic

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tebanicline (ABT-594) is a potent, synthetic non-opioid analgesic agent that emerged from the study of epibatidine, a natural alkaloid with powerful pain-relieving properties but significant toxicity. Developed by Abbott, this compound demonstrated considerable promise in preclinical and early clinical development as a novel treatment for neuropathic pain. It functions as a partial agonist at neuronal nicotinic acetylcholine receptors (nAChRs), exhibiting a distinct pharmacological profile that separates it from traditional opioid analgesics. This technical guide provides a comprehensive overview of this compound's mechanism of action, preclinical efficacy, clinical trial data, and the signaling pathways underpinning its analgesic effects and side-effect profile. Despite its development being halted due to an unfavorable therapeutic window, the study of this compound offers valuable insights into the potential of targeting nAChRs for the management of chronic pain.

Mechanism of Action

This compound's primary mechanism of action is the modulation of neuronal nAChRs. It acts as a partial agonist with high affinity for the α4β2 subtype and also interacts with the α3β4 subtype.[1][2] The analgesic effects of this compound are primarily attributed to its action on α4β2 nAChRs located in the central nervous system, which are involved in descending pain modulation pathways.[3][4] Conversely, its principal dose-limiting side effects, primarily gastrointestinal, are associated with its activity at α3β4 nAChRs, which are highly expressed in autonomic ganglia.[2]

Receptor Binding Affinity

Quantitative data on this compound's binding affinity for various nAChR subtypes is crucial for understanding its pharmacological profile.

| Receptor Subtype | Ligand | Species | Ki (nM) | Reference |

| α4β2 | [3H]-cytisine | Rat Brain | 0.04 | |

| α3β4 | (Not specified) | (Not specified) | (Lower affinity than α4β2) | |

| α7 | (Not specified) | (Not specified) | (Lower affinity than α4β2) |

Preclinical Efficacy

This compound has demonstrated significant dose-dependent analgesic effects in a variety of rodent models of acute and persistent pain.

Quantitative Preclinical Data

| Test | Species | Doses Tested (mg/kg, i.p.) | Outcome | Reference |

| Formalin Test | Mice | 0.01, 0.03, 0.1 | Dose-dependent reduction in licking/biting time in both early and late phases. | |

| Hot-Plate Test | Mice | 0.01, 0.03, 0.1 | Dose-dependent increase in latency to paw lick or jump. | |

| Tail-Pressure Test | Mice | 0.01, 0.03, 0.1 | Dose-dependent increase in pressure threshold for tail withdrawal. | |

| Freund's Complete Adjuvant (FCA) Induced Inflammatory Pain | Rat | (Doses not specified) | Dose-dependent reversal of mechanical hyperalgesia. | |

| Partial Sciatic Nerve Ligation (Neuropathic Pain) | Rat | (Doses not specified) | Dose-dependent reversal of mechanical hyperalgesia. |

Clinical Trials

This compound progressed to Phase II clinical trials for the treatment of diabetic peripheral neuropathic pain.

Phase II Clinical Trial Data (Diabetic Peripheral Neuropathy)

A randomized, double-blind, placebo-controlled study involving 266 patients with diabetic peripheral neuropathic pain provided the following key results:

| Treatment Group (BID) | Mean Change in 0-10 Pain Rating Scale (PRS) from Baseline | Adverse Event (AE) Dropout Rate | Most Frequent AEs | Reference |

| Placebo | -1.1 | 9% | N/A | |

| This compound 150 µg | -1.9 | 28% | Nausea, dizziness, vomiting, abnormal dreams, asthenia | |

| This compound 225 µg | -1.9 | 46% | Nausea, dizziness, vomiting, abnormal dreams, asthenia | |

| This compound 300 µg | -2.0 | 66% | Nausea, dizziness, vomiting, abnormal dreams, asthenia |

While demonstrating analgesic efficacy, the high rate of adverse events at therapeutic doses ultimately led to the discontinuation of this compound's development.

Experimental Protocols

Formalin Test in Mice

-

Objective: To assess analgesic activity in a model of persistent chemical pain.

-

Procedure:

-

Male ddY mice are used.

-

This compound or vehicle is administered intraperitoneally (i.p.).

-

After a set pre-treatment time, 20 µL of 5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.

-

The animal is immediately placed in a transparent observation chamber.

-

The cumulative time spent licking or biting the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).

-

-

Endpoint: A significant reduction in the licking/biting time compared to the vehicle-treated group indicates an analgesic effect.

Hot-Plate Test in Mice

-

Objective: To evaluate central analgesic activity against a thermal stimulus.

-

Procedure:

-

Male ddY mice are used.

-

The hot-plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

This compound or vehicle is administered i.p.

-

At a predetermined time after drug administration, the mouse is placed on the hot plate.

-

The latency to the first sign of nociception (e.g., licking a hind paw or jumping) is recorded.

-

A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

-

-

Endpoint: A significant increase in the latency to respond compared to the vehicle-treated group indicates analgesia.

Tail-Pressure (Randall-Selitto) Test in Mice

-

Objective: To measure the threshold for a mechanical pain stimulus.

-

Procedure:

-

Male ddY mice are used.

-

The Randall-Selitto apparatus applies a linearly increasing mechanical force to the dorsal surface of the mouse's tail.

-

This compound or vehicle is administered i.p.

-

At a specified time post-treatment, the mouse is gently restrained, and pressure is applied to its tail.

-

The pressure at which the mouse vocalizes or struggles is recorded as the pain threshold.

-

-

Endpoint: A significant increase in the pressure threshold compared to the vehicle-treated group indicates an analgesic effect.

Signaling Pathways

α4β2 nAChR-Mediated Analgesia

Activation of α4β2 nAChRs in the central nervous system, particularly in the Rostral Ventromedial Medulla (RVM), is believed to be the primary driver of this compound's analgesic effects. This initiates a downstream signaling cascade that ultimately leads to the modulation of descending pain inhibitory pathways. Recent studies have elucidated a metabotropic signaling pathway independent of ion flux.

α3β4 nAChR-Mediated Gastrointestinal Side Effects

The gastrointestinal side effects of this compound, such as nausea and vomiting, are primarily attributed to the activation of α3β4 nAChRs, which are prominently expressed in the myenteric plexus of the enteric nervous system. Activation of these receptors on myenteric neurons leads to increased acetylcholine release and subsequent dysregulation of gut motility and secretion.

Conclusion and Future Directions

This compound represents a significant milestone in the exploration of nAChRs as targets for non-opioid analgesics. Its clinical development highlighted the critical challenge of separating the desired analgesic effects from dose-limiting side effects. The insights gained from this compound's journey underscore the importance of developing nAChR agonists with greater subtype selectivity, particularly for the α4β2 receptor over the α3β4 subtype, to improve the therapeutic window. Future research in this area may focus on the development of positive allosteric modulators (PAMs) of α4β2 nAChRs, which could enhance the analgesic effects of endogenous acetylcholine without directly causing the side effects associated with full agonists. The comprehensive data presented in this whitepaper serves as a valuable resource for researchers and drug development professionals continuing the quest for novel, safe, and effective non-opioid pain therapies.

References

- 1. Letters to the editor: Nicotinic acetylcholine receptor ligands as potential targets for managing neuropathic pain induced by diabetic peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modulators of nicotinic acetylcholine receptors as analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuronal nicotinic receptors as analgesic targets: It’s a winding road - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Allosteric modulation of α4β2* nicotinic acetylcholine receptors: desformylflustrabromine potentiates antiallodynic response of nicotine in a mouse model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

The Development of Tebanicline (ABT-594): A Technical Overview of a Novel Non-Opioid Analgesic

Introduction: Tebanicline (ABT-594) is a potent, non-opioid analgesic agent developed by Abbott Laboratories that acts as a selective agonist at neuronal nicotinic acetylcholine receptors (nAChRs). As an analog of the highly potent but toxic epibatidine, this compound was engineered to retain the analgesic efficacy while minimizing the severe adverse effects associated with its parent compound. It showed considerable promise in preclinical models of acute, chronic, and neuropathic pain.[1][2][3] Despite demonstrating analgesic effects in early human trials, its development was ultimately halted due to a narrow therapeutic window and dose-limiting side effects.[4][5] This technical guide provides a comprehensive overview of the development history of this compound, detailing its pharmacological profile, experimental protocols, and the clinical findings that defined its trajectory.

Preclinical Development

This compound's preclinical evaluation established its mechanism of action and demonstrated its analgesic potential across a variety of animal models.

Pharmacological Profile

-

Mechanism of Action: this compound is a selective agonist for the α4β2 subtype of neuronal nicotinic acetylcholine receptors. It exhibits over 900-fold selectivity for α4β2 nAChRs compared to other neurotransmitter receptors. The analgesic effects of this compound are primarily mediated by its action on central neuronal nAChRs.

-

In Vitro Activity: The affinity and functional potency of this compound at various nAChR subtypes were characterized through in vitro assays.

| Receptor Subtype | Assay Type | Species | Ki (nM) | EC50 (nM) | Reference |

| α4β2 | Radioligand Binding | Human | - | 140 |

In Vivo Efficacy in Animal Models

This compound demonstrated significant antinociceptive effects in rodent models of acute thermal pain, persistent chemical pain, and neuropathic pain.

| Animal Model | Pain Type | Species | Route of Administration | Effective Dose (µmol/kg) | Outcome | Reference |

| Hot Box Test | Acute Thermal | Rat | i.p. | 0.03 - 0.3 | Dose-dependent antinociceptive effects | |

| Formalin Test | Persistent Chemical | Rat | i.p. | 0.03 - 0.3 | Significant antinociceptive effects in both phases | |

| Chung Model (Nerve Ligation) | Neuropathic | Rat | p.o. | 0.1 - 1 | Significant antiallodynic effect | |

| Chung Model (Nerve Ligation) | Neuropathic | Rat | i.p. | 0.3 | Significant antiallodynic effect | |

| Streptozotocin-Induced | Neuropathic (Diabetic) | Rat | i.p. | 0.3 | Reduced mechanical hyperalgesia | |

| Freund's Complete Adjuvant | Inflammatory | Rat | - | Lower than motor-impairing doses | Reversed inflammatory hyperalgesia | |

| Partial Sciatic Nerve Ligation | Neuropathic | Rat | - | Lower than motor-impairing doses | Reversed neuropathic hyperalgesia |

Clinical Development

The clinical development of this compound progressed to Phase II trials, where its analgesic efficacy in humans was confirmed, but also where its dose-limiting side effects became apparent.

Phase II Clinical Trial in Diabetic Peripheral Neuropathic Pain

A randomized, double-blind, placebo-controlled Phase II study was conducted to evaluate the efficacy and safety of this compound in patients with diabetic peripheral neuropathic pain (DPNP).

-

Study Design: 266 patients with DPNP were randomized to receive either placebo or one of three doses of this compound (150 µg, 225 µg, or 300 µg) twice daily (BID). Patients were titrated to their assigned dose over 7 days and maintained that dose for an additional 6 weeks.

-

Efficacy Results: All three this compound treatment groups showed a statistically significant greater decrease in the average daily pain score from baseline compared to the placebo group.

| Treatment Group | Mean Decrease in Pain Score (0-10 Scale) | p-value vs. Placebo |

| Placebo | -1.1 | - |

| This compound 150 µg BID | -1.9 | < 0.05 |

| This compound 225 µg BID | -1.9 | < 0.05 |

| This compound 300 µg BID | -2.0 | < 0.05 |

-

Safety and Tolerability: The primary reason for the discontinuation of this compound's development was the high rate of adverse events, which were dose-dependent.

| Treatment Group | Adverse Event Dropout Rate (%) |

| Placebo | 9 |

| This compound 150 µg BID | 28 |

| This compound 225 µg BID | 46 |

| This compound 300 µg BID | 66 |

The most frequently reported adverse events were consistent with the side-effect profile of nAChR agonists and included nausea, dizziness, vomiting, abnormal dreams, and asthenia.

Experimental Protocols

Synthesis of this compound ((R)-5-(2-azetidinylmethoxy)-2-chloropyridine)

A general synthetic route for this compound involves the coupling of a protected (R)-2-azetidinemethanol derivative with 2-chloro-5-hydroxypyridine, followed by deprotection.

-

Preparation of the Azetidine Moiety: (R)-2-azetidinemethanol can be synthesized from a suitable chiral starting material, such as a derivative of aspartic acid. The nitrogen of the azetidine ring is typically protected with a group like tert-butoxycarbonyl (Boc).

-

Activation of the Alcohol: The hydroxyl group of the protected (R)-2-azetidinemethanol is activated, for example, by conversion to a mesylate or tosylate, to facilitate nucleophilic substitution.

-

Coupling Reaction: The activated azetidine derivative is reacted with 2-chloro-5-hydroxypyridine in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., dimethylformamide).

-

Deprotection: The protecting group on the azetidine nitrogen is removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to yield this compound.

Radioligand Binding Assay for nAChR Affinity

This protocol outlines a general procedure for determining the binding affinity of this compound to nAChRs using a competitive radioligand binding assay.

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat brain cortex or cells expressing the target receptor) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-epibatidine), and varying concentrations of the unlabeled test compound (this compound).

-

To determine non-specific binding, a separate set of wells should contain a high concentration of a known nAChR ligand (e.g., nicotine).

-

Incubate the plate at a specified temperature (e.g., 24°C) for a sufficient time to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

In Vivo Assessment of Analgesia (Rat Hot Plate Test)

This protocol describes a common method for evaluating the antinociceptive effects of this compound against acute thermal pain.

-

Animal Acclimation:

-

House male Sprague-Dawley rats in a temperature- and light-controlled environment with ad libitum access to food and water.

-

Acclimatize the rats to the testing room and equipment for at least one hour before the experiment.

-

-

Baseline Latency Measurement:

-

Place each rat on the surface of a hot plate maintained at a constant temperature (e.g., 55°C).

-

Record the latency (in seconds) for the rat to exhibit a nociceptive response (e.g., licking a hind paw or jumping).

-

To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established.

-

-

Drug Administration:

-

Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection).

-

-

Post-Treatment Latency Measurement:

-

At various time points after drug administration (e.g., 15, 30, 60, and 120 minutes), place the rats back on the hot plate and measure the response latency.

-

-

Data Analysis:

-

Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

-

Compare the %MPE between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

-

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound-Mediated Analgesia

Caption: this compound binds to presynaptic α4β2 nAChRs, leading to neurotransmitter release and modulation of descending pain pathways.

General Experimental Workflow for Preclinical Evaluation

Caption: A typical workflow for the preclinical development of an analgesic compound like this compound.

Conclusion

The development of this compound by Abbott Laboratories represents a significant effort to create a novel, non-opioid analgesic by targeting neuronal nicotinic acetylcholine receptors. Preclinical studies robustly demonstrated its efficacy in a wide range of pain models, validating the α4β2 nAChR as a viable target for analgesia. However, the translation from preclinical promise to clinical success was ultimately hindered by an unfavorable side-effect profile in humans. The dose-dependent adverse events, particularly at doses required for significant pain relief, led to high discontinuation rates in Phase II trials and the eventual cessation of its development. The story of this compound underscores the challenge of achieving separation between the desired central analgesic effects and the undesirable peripheral and central side effects when modulating the nicotinic acetylcholine receptor system. Despite its discontinuation, the research into this compound has provided valuable insights into the role of nAChRs in pain modulation and continues to inform the development of next-generation non-opioid analgesics.

References

- 1. This compound [en.wikipedia-on-ipfs.org]

- 2. Antinociceptive effect of this compound for various noxious stimuli-induced behaviours in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ABT-594 [(R)-5-(2-azetidinylmethoxy)-2-chloropyridine]: a novel, orally effective antinociceptive agent acting via neuronal nicotinic acetylcholine receptors: II. In vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]